

Best practices for dissolving and storing Inz-5 for research

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Compound of Interest

Compound Name: Inz-5

Cat. No.: B608114

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Application Notes and Protocols: Inz-5

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Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1][2][3][4]. By targeting this essential component of the electron transport chain, **Inz-5** disrupts mitochondrial ATP production, leading to potent antifungal activity[1]. Research has shown that **Inz-5** can render the common antifungal agent fluconazole fungicidal and reduce the emergence of resistance[5]. These application notes provide best practices for the dissolution and storage of **Inz-5** to ensure its stability and efficacy in research settings.

Chemical Properties

Property	Value
Molecular Formula	C ₁₈ H ₁₄ F ₄ N ₆ [2]
Molecular Weight	390.34 g/mol [2][3]
Appearance	Yellow to brown solid[2]
CAS Number	1585214-21-6[2]

Data Presentation: Solubility and Stability

Table 1: Solubility of Inz-5

Solvent	Concentration	Observations
DMSO	100 mg/mL (256.19 mM)[2][3]	Requires sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (6.40 mM)[2]	Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (6.40 mM)[2]	Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2]
10% DMSO, 90% Corn Oil	\geq 2.5 mg/mL (6.40 mM)[2]	Forms a clear solution.[2]

Table 2: Storage and Stability of Inz-5

Condition	Form	Duration	Notes
-20°C	Solid Powder	2 years[6]	Store in a dry, dark environment.[4]
4°C	Solid Powder	2 years[6]	Short-term storage (days to weeks).[4] Store under nitrogen. [2][3]
-80°C	In Solvent	6 months[2][3][6]	Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C	In Solvent	1 month[2][3][6]	Aliquot to avoid repeated freeze-thaw cycles.[3]
Room Temperature	Solid Powder	Weeks[4]	Suitable for short-term shipping.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Materials:

- **Inz-5** solid powder
- Anhydrous, research-grade DMSO
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- Equilibrate the **Inz-5** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **Inz-5** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration (e.g., for 10 mg of **Inz-5**, add 100 μ L of DMSO).
- Vortex the solution vigorously for 1-2 minutes.
- If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle heating to 37°C can also aid dissolution.[\[3\]](#)
- Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Protocol 2: Preparation of In Vivo Formulation (Suspended Solution)

Materials:

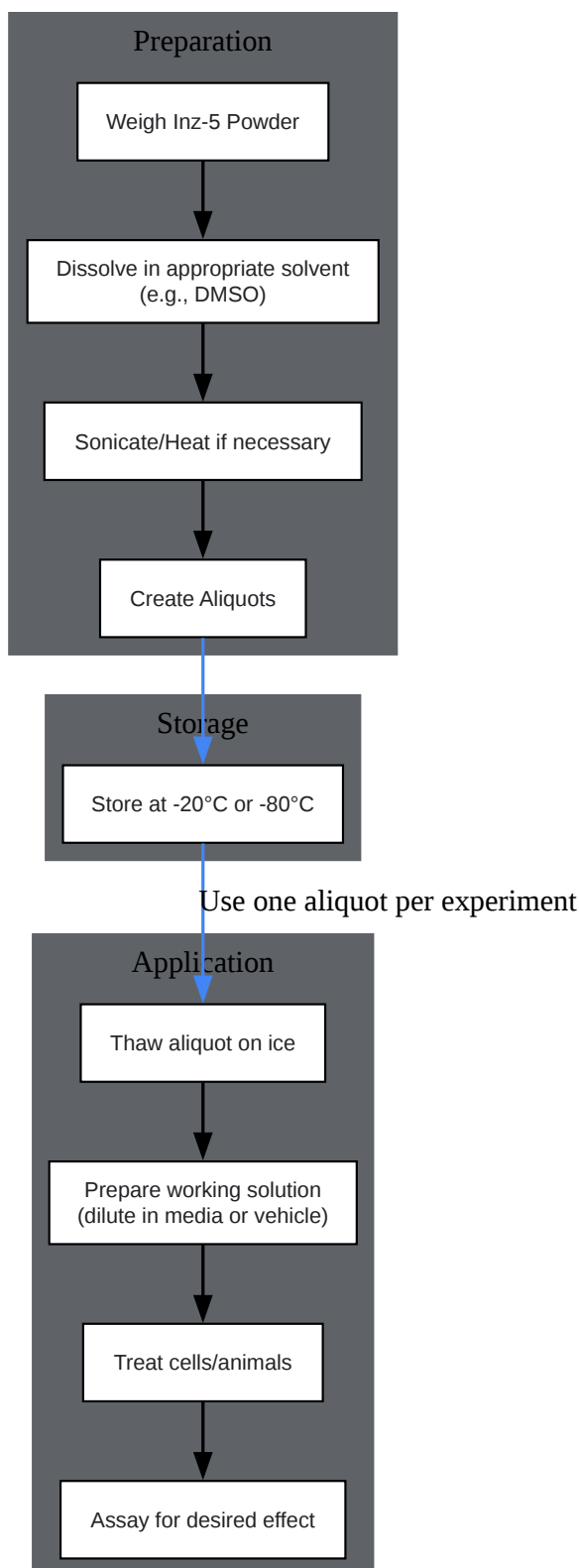
- 100 mg/mL **Inz-5** DMSO stock solution
- PEG300
- Tween-80
- Sterile Saline
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of 2.5 mg/mL **Inz-5** solution):

- In a sterile tube, add 400 μ L of PEG300.

- Add 25 μ L of the 100 mg/mL **Inz-5** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
- Add 50 μ L of Tween-80 and vortex until the solution is homogeneous.
- Add 525 μ L of sterile saline to bring the final volume to 1 mL.
- Vortex the final suspension thoroughly before each use. This formulation is suitable for oral and intraperitoneal injections.[\[2\]](#)

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